Ala-Ala-Asn-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ala-Ala-Asn-PAB is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming peptide-drug conjugates. These conjugates can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Ala-Asn-PAB involves the formation of peptide bonds between alanine, asparagine, and p-aminobenzyl (PAB). The process typically includes the following steps:
Peptide Bond Formation: The amino acids alanine and asparagine are sequentially coupled using standard peptide synthesis techniques.
Attachment of PAB: The PAB moiety is then attached to the peptide chain through a condensation reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Ala-Ala-Asn-PAB primarily undergoes cleavage reactions facilitated by cellular proteases. These reactions are crucial for the release of the active cytotoxic drugs in ADCs.
Common Reagents and Conditions
The cleavage of this compound is typically carried out under physiological conditions, where cellular proteases are active. The presence of these enzymes ensures the selective and efficient release of the drug.
Major Products Formed
The major products formed from the cleavage of this compound are the active cytotoxic drugs and the peptide fragments. These products are essential for the therapeutic efficacy of ADCs .
科学的研究の応用
Ala-Ala-Asn-PAB has broad applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Targeted Drug Delivery: this compound is widely used in the development of ADCs for targeted drug delivery. This approach enhances the therapeutic efficacy and reduces the toxicity of cytotoxic drugs.
Cancer Research: The compound is extensively studied for its potential in cancer treatment. .
Biomedical Research: This compound is used in various biomedical research applications, including the study of protease activity and peptide-drug conjugates.
作用機序
The mechanism of action of Ala-Ala-Asn-PAB involves its cleavage by cellular proteases. Upon cleavage, the active cytotoxic drug is released, which then exerts its therapeutic effects. The molecular targets and pathways involved in this process include:
Protease Activity: Cellular proteases recognize and cleave the peptide bond in this compound.
Drug Release: The cleavage results in the release of the active cytotoxic drug, which can then target cancer cells and induce cell death
類似化合物との比較
Ala-Ala-Asn-PAB is unique in its ability to improve the physiochemical properties and toxicity profiles of cytotoxic drugs. Similar compounds include:
Valine-Citrulline-PAB: Another peptide cleavable linker used in ADCs.
Azido-PEG5-Ala-Ala-Asn-PAB: A cleavable PEG linker used in the synthesis of ADCs.
These compounds share similar functionalities but differ in their chemical structures and specific applications.
特性
分子式 |
C17H25N5O5 |
---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C17H25N5O5/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26)/t9-,10-,13-/m0/s1 |
InChIキー |
VPXFRPRRAXTBSH-KWBADKCTSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。